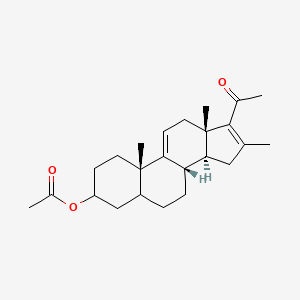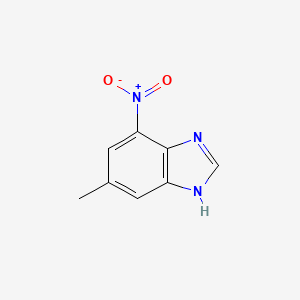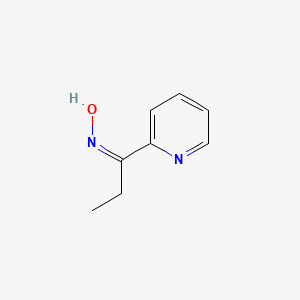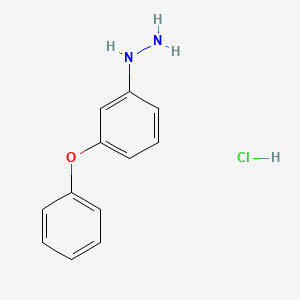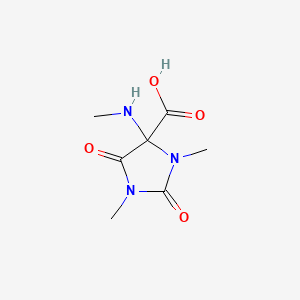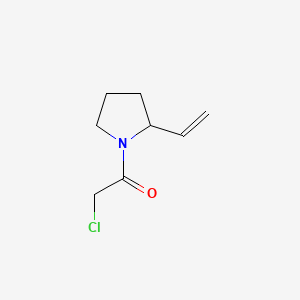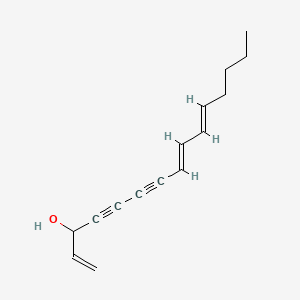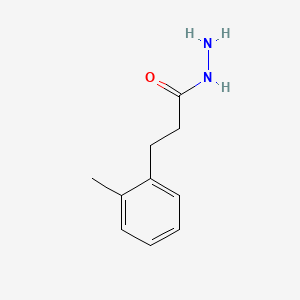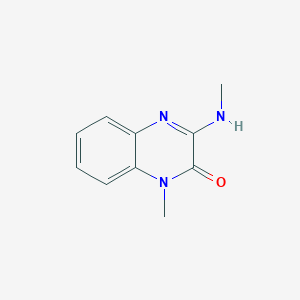
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core with a methyl group at the first position and a methylamino group at the third position, making it a unique derivative with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions, where the quinoxaline core is treated with methylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include using continuous flow reactors, employing catalysts to enhance reaction rates, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinoxaline core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
3-Aminoquinoxaline: A derivative with an amino group at the third position.
Uniqueness: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is unique due to the presence of both a methyl group and a methylamino group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a pharmacological agent compared to simpler quinoxaline derivatives.
Properties
CAS No. |
103262-66-4 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.206 |
IUPAC Name |
2,3,5-trimethylpyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-5-6(2)12-9-8(11-5)10-4-7(14)13(9)3/h4H,1-3H3 |
InChI Key |
ISMACRBLDOXNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)N=CC(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole, 4-[2-(methoxy-d3)ethyl]-3,5-dimethyl- (9CI)](/img/new.no-structure.jpg)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)
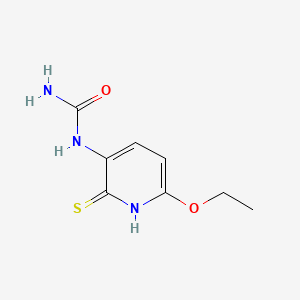
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)
